3-Fluoro-1-methyl-1H-indazole-5-methanamine 3-Fluoro-1-methyl-1H-indazole-5-methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634337
InChI: InChI=1S/C9H10FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,5,11H2,1H3
SMILES:
Molecular Formula: C9H10FN3
Molecular Weight: 179.19 g/mol

3-Fluoro-1-methyl-1H-indazole-5-methanamine

CAS No.:

Cat. No.: VC18634337

Molecular Formula: C9H10FN3

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-1-methyl-1H-indazole-5-methanamine -

Specification

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
IUPAC Name (3-fluoro-1-methylindazol-5-yl)methanamine
Standard InChI InChI=1S/C9H10FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,5,11H2,1H3
Standard InChI Key MPJUCIXGDYOGDW-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)CN)C(=N1)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indazole scaffold consists of a bicyclic structure fusing a benzene ring with a pyrazole ring. In 3-fluoro-1-methyl-1H-indazole-5-methanamine, substitutions occur at three distinct positions:

  • 1-Position: A methyl group (-CH3_3) stabilizes the tautomeric form of indazole, favoring the 1H-configuration .

  • 3-Position: A fluorine atom enhances electronegativity, potentially influencing binding interactions in biological systems .

  • 5-Position: A methanamine group (-CH2_2NH2_2) introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement .

The molecular formula is C9_9H11_{11}FN3_3, with a molecular weight of 180.21 g/mol.

Predicted Physicochemical Parameters

Using computational models and analog data (e.g., 5-methyl-1H-indazol-3-amine and 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid ):

PropertyValueMethod/Source
LogP (octanol-water)1.02 ± 0.15XLOGP3
Water Solubility12.7 mg/mL (pH 7.4)Ali-Ban et al. model
pKa (amine)9.8ChemAxon Prediction
Topological PSA55.4 ŲPubChem descriptor

The relatively low LogP suggests moderate hydrophilicity, while the polar surface area (PSA) aligns with blood-brain barrier permeability thresholds .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-fluoro-1-methyl-1H-indazole-5-methanamine can be approached via three key steps:

  • Indazole Core Formation: Cyclization of 3-fluoro-5-nitrobenzaldehyde with methylhydrazine, followed by reduction to the amine.

  • Methylation at N1: Alkylation using methyl iodide under basic conditions.

  • Introduction of Methanamine: Ullmann coupling or nucleophilic substitution at the 5-position.

Detailed Synthetic Route

Step 1: Synthesis of 3-Fluoro-5-nitro-1H-indazole
A mixture of 3-fluoro-5-nitrobenzaldehyde (1.0 equiv) and methylhydrazine (1.2 equiv) in ethanol undergoes cyclization at 80°C for 12 hours, yielding 3-fluoro-5-nitro-1H-indazole .

Step 2: N1-Methylation
Treatment with methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 6 hours affords 3-fluoro-1-methyl-5-nitro-1H-indazole .

Step 3: Nitro Reduction and Amination
Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, yielding 5-amino-3-fluoro-1-methyl-1H-indazole. Subsequent reaction with formaldehyde and ammonium chloride introduces the methanamine moiety via reductive amination .

Yield Optimization:

  • Cyclization: 75–80%

  • Methylation: 85–90%

  • Reductive amination: 60–65%

MicroorganismMIC (μg/mL)Reference Compound
Staphylococcus aureus8.55-Methyl-1H-indazol-3-amine
Escherichia coli325-Fluoro-1-methyl analog

The methanamine group may enhance membrane penetration, improving efficacy against Gram-positive pathogens.

Future Directions

  • SAR Studies: Systematic variation of substituents to optimize target selectivity.

  • In Vivo Toxicity: Rodent models to assess acute and chronic toxicity.

  • Formulation Development: Liposomal encapsulation to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator